Acetic acid, ((2-nitrophenyl)sulfinyl)-, 1-methylethyl ester
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Overview
Description
Acetic acid, ((2-nitrophenyl)sulfinyl)-, 1-methylethyl ester is a chemical compound with a complex structure It is characterized by the presence of an acetic acid moiety esterified with a 1-methylethyl group and a 2-nitrophenylsulfinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((2-nitrophenyl)sulfinyl)-, 1-methylethyl ester typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further processed to obtain the desired ester .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((2-nitrophenyl)sulfinyl)-, 1-methylethyl ester can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Acetic acid, ((2-nitrophenyl)sulfinyl)-, 1-methylethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 2-nitrophenylsulfinyl group into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, ((2-nitrophenyl)sulfinyl)-, 1-methylethyl ester involves its interaction with molecular targets through its functional groups. The nitrophenylsulfinyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The ester group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, ((2-nitrophenyl)sulfonyl)-, 1-methylethyl ester: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Methyl 2-nitrophenylacetic acid: Precursor in the synthesis of the target compound.
2-(2-nitrophenyl)acrylate: Intermediate in the synthesis process.
Uniqueness
Acetic acid, ((2-nitrophenyl)sulfinyl)-, 1-methylethyl ester is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties compared to its sulfonyl analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
139326-43-5 |
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Molecular Formula |
C11H13NO5S |
Molecular Weight |
271.29 g/mol |
IUPAC Name |
propan-2-yl 2-(2-nitrophenyl)sulfinylacetate |
InChI |
InChI=1S/C11H13NO5S/c1-8(2)17-11(13)7-18(16)10-6-4-3-5-9(10)12(14)15/h3-6,8H,7H2,1-2H3 |
InChI Key |
JACZKCHRLPESEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CS(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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